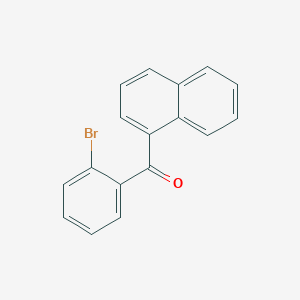
(2-Bromophenyl)(naphthalen-1-yl)methanone
説明
(2-Bromophenyl)(naphthalen-1-yl)methanone is an organic compound that features a bromophenyl group and a naphthyl group connected through a methanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(naphthalen-1-yl)methanone typically involves the reaction of 2-bromonaphthalene with benzoyl chloride in the presence of a base. One common method involves the use of n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures (around -40°C). The reaction proceeds through the formation of a lithium intermediate, which then reacts with benzoyl chloride to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
(2-Bromophenyl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the methanone bridge.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the methanone bridge.
科学的研究の応用
(2-Bromophenyl)(naphthalen-1-yl)methanone has several applications in scientific research:
作用機序
The mechanism of action of (2-Bromophenyl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl and naphthyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound can act as a ligand, binding to metal ions and influencing catalytic processes .
類似化合物との比較
Similar Compounds
(4-Bromophenyl)(naphthalen-2-yl)methanone: Similar in structure but with the bromine atom at the para position on the phenyl ring.
(2-Benzoylphenyl)(naphthalen-1-yl)methanone: Features a benzoyl group instead of a bromophenyl group.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Contains an oxirane ring and a tetrahydronaphthalene moiety.
Uniqueness
(2-Bromophenyl)(naphthalen-1-yl)methanone is unique due to the presence of both a bromophenyl and a naphthyl group, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
特性
IUPAC Name |
(2-bromophenyl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZOGBAVPHMDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300310 | |
| Record name | (2-bromophenyl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94540-11-1 | |
| Record name | NSC135910 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-bromophenyl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


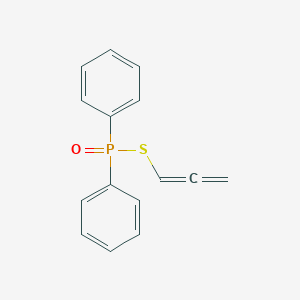
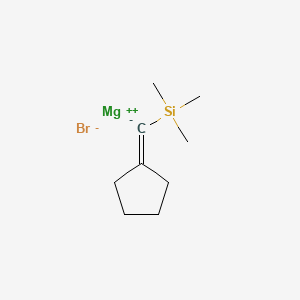
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)

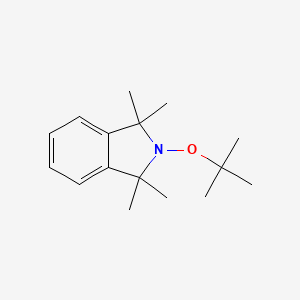

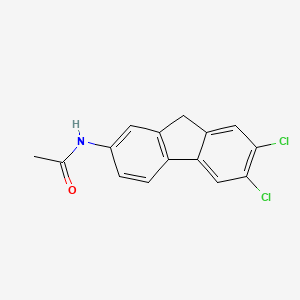
![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
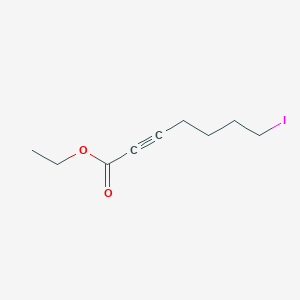
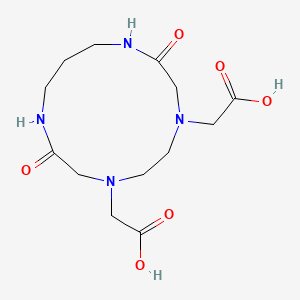
![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)
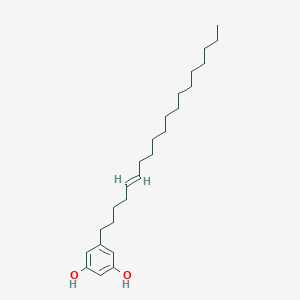
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)

